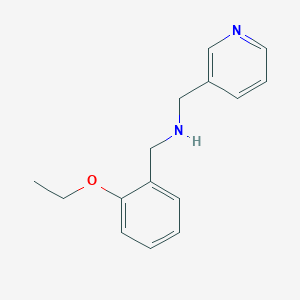

(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine

Description

Contextual Significance of Aromatic Amines in Chemical Research

Aromatic amines, organic compounds characterized by an amino group attached to an aromatic ring, are fundamental building blocks in organic chemistry. numberanalytics.comwikipedia.org Their versatility makes them crucial precursors in the synthesis of a wide array of commercially and biologically important products, including polymers, dyes, pigments, and notably, pharmaceuticals. numberanalytics.comwikipedia.orgtaylorandfrancis.com The electronic interaction between the amino group and the aromatic system confers unique chemical properties, influencing their basicity and reactivity. youtube.com This class of compounds is integral to the development of new chemical entities, with their derivatives being explored for a multitude of applications. The inherent reactivity of the amino group, combined with the stability of the aromatic ring, provides a versatile scaffold for chemical modification and the introduction of diverse functional groups. nih.gov

Strategic Importance of Pyridine-Based Scaffolds in Medicinal Chemistry

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govresearchgate.net This prevalence is due to its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, and its capacity to serve as a bioisostere for a benzene (B151609) ring, potentially improving properties like solubility and bioavailability. nih.govenpress-publisher.com

Pyridine derivatives are integral components of numerous FDA-approved drugs and natural products, demonstrating efficacy against a wide range of diseases. nih.govresearchgate.net Their adaptability as reactants and starting materials allows for extensive structural modifications, making them highly valuable in the design and synthesis of novel therapeutic agents. researchgate.net The inclusion of a pyridine moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Research Imperative and Current Landscape of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine Studies

The specific compound, this compound, uniquely merges the foundational characteristics of both aromatic amines and pyridine-based structures. The molecule features a benzylamine (B48309) component, a class of compounds used in the manufacture of various pharmaceuticals, attached to a pyridine ring. wikipedia.org This hybrid structure suggests a potential for multifaceted biological activity, warranting dedicated investigation.

Currently, the research landscape for this compound itself is in a nascent stage. While extensive research exists for related pyridine derivatives and other aromatic amines, dedicated studies on this specific molecule are not yet widely published. The research imperative, therefore, is driven by the established significance of its constituent parts. The combination of the ethoxy-substituted benzyl (B1604629) group with the pyridin-3-ylmethyl-amine scaffold presents a novel chemical entity. Future research is anticipated to explore its synthesis, characterization, and potential applications, likely leveraging the vast body of knowledge on similar structures to guide these investigations. The exploration of such hybrid molecules is crucial for the discovery of new chemical entities with potentially valuable properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-2-18-15-8-4-3-7-14(15)12-17-11-13-6-5-9-16-10-13/h3-10,17H,2,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNAEXNJGSTGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxy Benzyl Pyridin 3 Ylmethyl Amine and Its Analogues

Established Synthetic Pathways for (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine

The synthesis of this compound can be achieved through several well-established methods in organic chemistry. These pathways offer reliable routes to the target compound, each with distinct advantages and considerations.

Condensation Reactions for this compound Synthesis

Condensation reactions are a fundamental approach for the formation of carbon-nitrogen bonds, often proceeding through an imine intermediate. The synthesis of this compound via this route would typically involve the reaction of 2-ethoxybenzaldehyde (B52182) with 3-pyridinemethanamine. This initial condensation forms an imine, which is subsequently reduced to the desired secondary amine. The direct condensation of carbonyls with amines is an efficient method for imine synthesis, often with water as the only byproduct. rsc.org

The reaction can be summarized as follows:

Imine Formation: 2-ethoxybenzaldehyde reacts with 3-pyridinemethanamine in a reversible reaction to form N-(2-ethoxybenzylidene)-pyridin-3-ylmethanamine. This step is often catalyzed by an acid.

Reduction: The resulting imine is then reduced to this compound. Common reducing agents for this step include sodium borohydride (B1222165) or catalytic hydrogenation.

This two-step, one-pot process is a versatile and widely used method for preparing secondary amines. The reaction conditions can often be optimized to achieve high yields.

Reductive Amination Approaches in the Preparation of this compound

Reductive amination is a highly efficient and widely used method for the synthesis of amines. mdpi.com This process involves the in-situ formation of an imine from an aldehyde or ketone and an amine, followed by its immediate reduction to the corresponding amine. For the synthesis of this compound, this would involve the reaction of 2-ethoxybenzaldehyde and 3-pyridinemethanamine in the presence of a suitable reducing agent.

A variety of reducing agents can be employed, with the choice often depending on the specific substrates and desired reaction conditions. Common reagents include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride, or catalytic hydrogenation. The direct reductive amination of aldehydes is a cornerstone of amine synthesis in medicinal chemistry due to its broad applicability and operational simplicity.

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

| 2-Ethoxybenzaldehyde | 3-Pyridinemethanamine | Sodium triacetoxyborohydride | This compound |

| 2-Ethoxybenzaldehyde | 3-Pyridinemethanamine | H2, Pd/C | This compound |

Alkylation Reactions in the Chemical Synthesis of this compound

Alkylation of a primary amine with a suitable alkyl halide is another fundamental route to secondary amines. In this approach, 3-pyridinemethanamine would be N-alkylated using a 2-ethoxybenzyl halide, such as 2-ethoxybenzyl bromide or chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

A potential challenge with this method is the possibility of over-alkylation, leading to the formation of a tertiary amine. However, by carefully controlling the stoichiometry of the reactants and the reaction conditions, the formation of the desired secondary amine can be favored.

| Amine | Alkylating Agent | Base | Product |

| 3-Pyridinemethanamine | 2-Ethoxybenzyl bromide | Potassium carbonate | This compound |

| 3-Pyridinemethanamine | 2-Ethoxybenzyl chloride | Triethylamine | This compound |

Development and Optimization of Novel Synthetic Routes for this compound

While established methods provide reliable access to this compound, research into novel synthetic routes continues to be an active area. The development of more efficient, selective, and environmentally friendly methodologies is a constant goal in organic synthesis. For this specific compound, novel approaches could involve the use of new catalytic systems for reductive amination or the exploration of alternative starting materials.

Sustainable and Green Chemistry Methodologies in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is an important consideration for minimizing environmental impact. rsc.orgrsc.org This can involve several strategies:

Atom Economy: Choosing reactions that maximize the incorporation of starting materials into the final product, such as reductive amination, which has a high atom economy.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or performing reactions under solvent-free conditions. nih.gov

Catalysis: Employing catalytic methods, which reduce the need for stoichiometric reagents and often lead to milder reaction conditions and less waste. sciencedaily.com Biocatalytic methods, using enzymes like transaminases, are also gaining prominence for their high selectivity and sustainable nature. nih.gov

Energy Efficiency: Utilizing methods that require less energy, such as microwave-assisted synthesis, can contribute to a greener process. nih.gov

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Biological Activity Profiling of 2 Ethoxy Benzyl Pyridin 3 Ylmethyl Amine

Antimicrobial Properties of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine

The evaluation of a compound's ability to inhibit or kill microorganisms is a critical step in the development of new anti-infective agents. Research into the antimicrobial characteristics of this compound provides insights into its potential utility in combating microbial growth.

Currently, specific in vitro efficacy data for this compound against various bacterial strains is not available in the public domain. Detailed studies presenting minimum inhibitory concentration (MIC) values, which quantify the lowest concentration of a substance that prevents visible growth of a bacterium, have not been published for this specific compound.

No publicly available data for this compound.

The spectrum of antimicrobial activity defines the range of microorganisms that a compound can affect. Without specific efficacy data, the spectrum of activity for this compound remains uncharacterized. It is unknown whether this compound would exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, or if its activity would be narrow-spectrum, targeting a specific class of microbes.

Understanding the mechanism by which a compound exerts its antimicrobial effects is fundamental. As of now, there are no preliminary or detailed investigations into the mode of antimicrobial action for this compound. Therefore, it is not known whether it would act by disrupting the cell wall, inhibiting protein synthesis, interfering with nucleic acid replication, or through another mechanism.

Antioxidant Potential of this compound

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant capacity of a compound is a measure of its ability to neutralize these harmful molecules.

The free radical scavenging capacity of a compound is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. These tests measure the ability of a substance to donate an electron and neutralize a free radical. At present, there is no published data from such assays for this compound, meaning its potential to scavenge free radicals has not been quantified.

No publicly available data for this compound.

Cellular antioxidant activity assays measure the ability of a compound to protect cells from oxidative stress. These assays provide a more biologically relevant measure of antioxidant potential than simple chemical assays. There are currently no available studies that have assessed the cellular antioxidant activity of this compound.

Biological Activity of this compound Remains Uncharacterized in Publicly Available Scientific Literature

Following a comprehensive search of scientific databases and publicly available literature, no specific data or research articles were found pertaining to the biological activity, neuroprotective effects, or preclinical screening of the chemical compound this compound.

The inquiry sought to detail the exploratory biological activities and phenotypic screening of this specific molecule, with a focus on potential neuroprotective effects and other relevant preclinical data. However, the scientific record does not currently contain published studies that would allow for a substantive report on this compound as requested.

Research into chemical compounds with similar structural motifs, such as benzyl-amine and pyridine (B92270) derivatives, has been conducted. For instance, various N-benzyl pyridine derivatives have been investigated for a range of biological activities, including potential memory-enhancing effects in preclinical models. researchgate.net Other related research has explored different substituted benzylamine (B48309) derivatives for activities such as antimicrobial or enzyme inhibition properties. acs.orgresearchgate.netmdpi.comnih.gov

It is important to note that these findings relate to structurally distinct molecules and the biological activities observed for those compounds cannot be extrapolated to this compound. The specific arrangement of the 2-ethoxy-benzyl group and the pyridin-3-ylmethyl-amine moiety creates a unique chemical entity whose biological profile has not been described in the available literature.

Consequently, the creation of data tables and a detailed discussion on the biological activity profiling of this compound, as outlined in the initial request, is not possible at this time due to the absence of primary research on the subject. Further scientific investigation would be required to determine the pharmacological properties of this specific compound.

Mechanistic Investigations and Target Interaction Studies of 2 Ethoxy Benzyl Pyridin 3 Ylmethyl Amine

Binding Affinity Studies of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine with Biological Macromolecules.

Quantitative Analysis of Protein-Ligand Interactions.

No studies detailing the quantitative analysis of protein-ligand interactions for this compound have been identified.

Enzyme Inhibition Kinetics and Characterization.

There is no available data on the enzyme inhibition kinetics or characterization of this compound.

Elucidation of the Mechanism of Action of this compound.

Cellular Pathway Modulation and Signalling Interventions by this compound.

Information regarding the modulation of cellular pathways or signaling interventions by this compound is not present in the current scientific literature.

Identification and Validation of Molecular Targets for this compound.

There are no published studies on the identification or validation of molecular targets for this compound.

Functional In Vitro Pharmacological Characterization of this compound.

No data from functional in vitro pharmacological characterization of this compound has been found.

Structure Activity Relationship Sar Studies and Rational Derivative Design for 2 Ethoxy Benzyl Pyridin 3 Ylmethyl Amine

Design and Synthesis of Analogues and Derivatives of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine.frontiersin.org

The rational design of analogues of this compound involves systematic chemical modifications to its core structure. The synthesis of such derivatives typically involves established organic chemistry reactions. For instance, the amine linker can be constructed through reductive amination, where an appropriately substituted benzaldehyde (B42025) is reacted with a pyridin-3-ylmethanamine, or vice versa. The ether linkage in the 2-ethoxy-benzyl group is commonly formed via Williamson ether synthesis. These synthetic strategies allow for a diverse range of derivatives to be produced for biological evaluation.

Modifications to the 2-ethoxy-benzyl portion of the molecule can significantly impact its interaction with biological targets. The ethoxy group's size, position, and electronic properties are key considerations in the design of new analogues.

Alkoxy Group Variation : Altering the length and branching of the alkoxy chain can probe the steric and hydrophobic limits of the binding pocket. For example, replacing the ethoxy group with smaller (methoxy) or larger (propoxy, butoxy) chains can influence binding affinity.

Positional Isomerism : Moving the ethoxy group to the meta- (3-position) or para- (4-position) of the benzyl (B1604629) ring can help determine the optimal substitution pattern for activity. Studies on related N-benzyl derivatives have shown that positional changes of substituents on the benzyl ring can drastically alter biological effects.

Electronic Effects : Introducing electron-donating or electron-withdrawing groups onto the benzyl ring can modulate the electronic environment of the molecule, which may be crucial for target interaction. For instance, the introduction of fluoro or cyano groups at the ortho position of the benzyl ring in some analogue series has been shown to enhance inhibitory activity. nih.gov Conversely, substitutions at the meta or para positions in the same series led to reduced activity. nih.gov

The pyridine (B92270) ring is a key structural feature, and its derivatization can influence the molecule's polarity, basicity, and ability to form hydrogen bonds.

Positional Isomers of the Pyridin-ylmethyl Group : While the parent compound has a pyridin-3-ylmethyl group, synthesizing analogues with pyridin-2-ylmethyl or pyridin-4-ylmethyl moieties can reveal the importance of the nitrogen atom's position for biological activity. In some related compound series, 3-pyridine derivatives were found to be more effective than their 4-pyridine counterparts. ut.ac.ir

Substitution on the Pyridine Ring : Introducing small substituents, such as methyl, halogen, or methoxy (B1213986) groups, at various positions on the pyridine ring can fine-tune the electronic and steric properties of this part of the molecule. For example, in a series of imidazo[4,5-b]pyridines, the introduction of a bromine atom to the pyridine nucleus markedly increased antiproliferative activity. mdpi.com

N-Alkylation : Introducing a small alkyl group, such as a methyl group, on the amine nitrogen would result in a tertiary amine. This change would remove a hydrogen bond donor and could introduce steric hindrance, which would provide insight into the requirements of the binding site.

Linker Homologation : Increasing the length of the carbon chain between the amine and the pyridine ring (e.g., to a pyridin-3-ylethyl-amine) would alter the distance and flexibility between the two aromatic rings.

Amide and Other Bioisosteres : Replacing the amine linker with an amide, sulfonamide, or other bioisosteric groups can explore different hydrogen bonding patterns and conformational constraints.

Evaluation of Biological Activities and Potency of this compound Derivatives.frontiersin.org

The biological evaluation of newly synthesized analogues is essential to establish a clear SAR. This typically involves a battery of in vitro assays to determine the potency and selectivity of the compounds. For example, if the target is an enzyme, its inhibitory activity would be quantified by determining the half-maximal inhibitory concentration (IC50). In studies of related N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors, nanomolar inhibitory potency was achieved through systematic modifications. nih.gov

The following table summarizes hypothetical SAR data based on findings from related compound classes, illustrating how structural modifications could influence biological activity.

| Modification | Rationale | Predicted Impact on Activity |

| 2-Ethoxy-benzyl Moiety | ||

| Change ethoxy to methoxy | Probes steric tolerance | May increase or decrease activity depending on binding pocket size |

| Change ethoxy to isopropoxy | Increases steric bulk | Likely to decrease activity if the binding pocket is constrained |

| Move ethoxy to 4-position | Alters substitution pattern | Could significantly alter activity, as seen in other benzyl derivatives |

| Add a 4-fluoro group | Modifies electronic properties | May enhance activity through new interactions |

| Pyridine Ring | ||

| Change to pyridin-2-yl | Alters nitrogen position | Could increase activity by optimizing interactions with the target |

| Change to pyridin-4-yl | Alters nitrogen position | May decrease activity based on findings in similar compound series ut.ac.ir |

| Add a 5-bromo group | Increases lipophilicity and introduces a potential halogen bond donor | May increase activity, as seen in related heterocyclic compounds mdpi.com |

| Amine Linker | ||

| N-methylation | Removes H-bond donor, adds bulk | Likely to decrease activity if H-bond donation is crucial |

| Replace with amide | Introduces H-bond acceptor and rigidity | Could increase or decrease activity depending on conformational requirements |

Computational Approaches in SAR Elucidation for this compound and its Analogues.

Computational chemistry plays a vital role in understanding the SAR of this compound and guiding the design of new analogues. These methods can provide insights into the binding modes of these molecules and predict the effects of structural modifications.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. For this compound and its analogues, docking studies can help to:

Identify key amino acid residues in the binding site that interact with the molecule.

Visualize the binding mode and identify important hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Predict the binding affinity of new analogues, allowing for the prioritization of synthetic targets.

For instance, in a study of related pyridine derivatives, molecular docking was used to predict the binding modes of the compounds, which helped to rationalize their observed antibacterial activity. nih.gov

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-protein complex over time. MD simulations can provide a more realistic model of the binding event and can be used to:

Assess the stability of the docked conformation.

Calculate the binding free energy, which can provide a more accurate prediction of binding affinity.

Identify conformational changes in the protein upon ligand binding.

By integrating these computational approaches with experimental data, a more complete understanding of the SAR of this compound and its derivatives can be achieved, facilitating the design of new and more effective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com These models are instrumental in predicting the activity of novel molecules, thereby optimizing the lead discovery and development process. jocpr.com While specific QSAR models for this compound were not identified in a review of current literature, the principles of QSAR can be applied to a series of its analogs to guide rational drug design.

A typical QSAR study for derivatives of this compound would involve the synthesis of a library of related compounds and the evaluation of their biological activity (e.g., IC50 values). These activity values are then converted to a logarithmic scale (pIC50) to serve as the dependent variable in the model. The next step involves calculating various molecular descriptors for each compound, which act as the independent variables. These descriptors quantify different physicochemical properties of the molecules.

Key classes of descriptors relevant for this chemical scaffold include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of frontier orbitals (HOMO and LUMO). For pyridine derivatives, electronic parameters have been shown to be significant, with activity sometimes increasing with electron-withdrawing substituents. nih.gov

Hydrophobic Descriptors: Lipophilicity, often represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is crucial for a drug's ability to cross biological membranes. For certain pyridine analogs, hydrophobicity has been identified as a key factor influencing biological activity. nih.govnih.gov

Steric Descriptors: These parameters, such as molar refractivity (MR) or specific atomic radii, describe the size and shape of the molecule, which are critical for binding to a biological target. nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as Global Topological Charge Indices (GTCI), which can indicate the importance of charge transfer within the molecule for its activity. nih.gov

Once the descriptors are calculated, a statistical method, commonly Multiple Linear Regression (MLR), is used to generate an equation that best correlates the descriptors with the biological activity. The resulting equation allows researchers to understand which properties are most influential. For instance, a hypothetical QSAR model might take the form:

pIC50 = c1(LogP) - c2(LUMO) + c3(MR) + constant

In this equation, the coefficients (c1, c2, c3) indicate the direction and magnitude of the influence of each descriptor on the activity. A positive coefficient for LogP suggests that higher lipophilicity is beneficial for activity, whereas a negative coefficient for LUMO energy might indicate that a lower energy unoccupied orbital enhances activity. The model's statistical validity and predictive power are rigorously assessed using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and by using an external test set of compounds not included in the model's creation. researchgate.net

| Compound | R1 (Ethoxy Substitution) | R2 (Pyridine Substitution) | pIC50 (Hypothetical) | LogP (Hydrophobicity) | Molar Refractivity (Steric) | HOMO Energy (Electronic) |

|---|---|---|---|---|---|---|

| Analog 1 | 2-OCH2CH3 | H | 7.5 | 3.1 | 75.2 | -0.23 |

| Analog 2 | 3-OCH2CH3 | H | 6.8 | 3.1 | 75.2 | -0.21 |

| Analog 3 | 4-OCH2CH3 | H | 7.1 | 3.0 | 75.1 | -0.22 |

| Analog 4 | 2-OCH3 | H | 7.3 | 2.6 | 70.6 | -0.24 |

| Analog 5 | 2-OCH2CH3 | 5-Cl | 7.9 | 3.8 | 80.2 | -0.28 |

| Analog 6 | 2-OCH2CH3 | 5-F | 7.7 | 3.2 | 75.3 | -0.27 |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract concept that embodies the crucial interactions between a ligand and its target receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govrsc.org

For the this compound scaffold, a hypothetical pharmacophore model can be derived based on its structural components. The key features would likely include:

Hydrogen Bond Acceptor (HBA): The nitrogen atom in the pyridine ring is a prominent hydrogen bond acceptor.

Hydrogen Bond Donor (HBD): The secondary amine (NH) group connecting the two aromatic moieties can act as a hydrogen bond donor.

Aromatic Rings (AR): Both the ethoxy-substituted benzene (B151609) ring and the pyridine ring are important aromatic features that can engage in π-π stacking or other non-covalent interactions with a receptor.

Hydrophobic Feature (HY): The ethoxy group provides a distinct hydrophobic region that may be critical for binding within a nonpolar pocket of the target protein.

The spatial relationship between these features—the distances and angles—is critical and would be defined by analyzing the conformations of a set of known active molecules. pharmacophorejournal.com

| Pharmacophoric Feature | Type | Description | Potential Location on Scaffold |

|---|---|---|---|

| F1 | Hydrogen Bond Acceptor (HBA) | Essential for interaction with H-bond donor residues. | Pyridine Nitrogen |

| F2 | Hydrogen Bond Donor (HBD) | Crucial for anchoring the ligand in the binding site. | Secondary Amine (NH) |

| F3 | Aromatic Ring (AR1) | Participates in π-π stacking or hydrophobic interactions. | 2-Ethoxy-benzyl Ring |

| F4 | Aromatic Ring (AR2) | Participates in π-π stacking or hydrophobic interactions. | Pyridine Ring |

| F5 | Hydrophobic Feature (HY) | Occupies a nonpolar pocket in the receptor. | Ethoxy Group |

Once a statistically validated pharmacophore model is developed, it can be used as a 3D query for virtual screening . benthamscience.com This process involves searching large databases of chemical compounds, such as ZINC or ChEMBL, to identify novel molecules that contain the defined pharmacophoric features in the correct 3D orientation. nih.govmdpi.com Virtual screening is a time- and cost-effective alternative to experimental high-throughput screening (HTS) for discovering new hit compounds. arxiv.org

The workflow typically involves:

Database Preparation: A large library of compounds is computationally prepared, often generating multiple 3D conformations for each molecule to account for its flexibility.

Pharmacophore Searching: The database is screened against the pharmacophore model. Molecules that match the query's features and geometric constraints are retained as "hits."

Filtering and Docking: The initial hit list is often refined using additional filters, such as Lipinski's rule of five, to select for drug-like properties. researchgate.net The remaining compounds are then typically subjected to molecular docking studies to predict their binding orientation and affinity within the active site of the target protein, further prioritizing the most promising candidates for synthesis and biological evaluation. mdpi.comresearchgate.net This combined approach of pharmacophore modeling and virtual screening has been successfully applied to discover novel inhibitors for various targets, including those containing pyridine scaffolds. nih.gov

Absence of Published Research on this compound Hinders Comprehensive Analysis of its Advanced Applications

Despite a thorough search of scientific literature and patent databases, no specific research or documented applications have been found for the chemical compound this compound. Consequently, it is not possible to provide a detailed, evidence-based article on its advanced research applications as requested. The lack of available data prevents a scientifically accurate discussion of its potential as a lead compound in pharmaceutical development, its utility as a chemical probe in biological research, or its applications in material science.

The requested article outline, focusing on specific therapeutic areas such as infectious diseases and oxidative stress-related conditions, as well as its use in investigating biological pathways and cellular mechanisms, cannot be fulfilled with credible and specific information. Generating content on these topics for this particular compound would be speculative and would not meet the standards of scientific accuracy.

While the broader class of substituted N-benzyl-pyridin-3-ylmethyl-amine derivatives and related nitrogen-containing heterocyclic compounds has been a subject of interest in medicinal chemistry, the specific substitution pattern of a 2-ethoxy group on the benzyl ring combined with the pyridin-3-ylmethyl-amine moiety does not appear in published studies. Research on analogous structures has explored their potential as antimicrobial, anticancer, and anti-inflammatory agents, as well as inhibitors of various enzymes. However, these findings cannot be directly extrapolated to this compound without dedicated experimental evidence.

Advanced Research Applications of 2 Ethoxy Benzyl Pyridin 3 Ylmethyl Amine

Applications in Material Science Research.

Exploration in the Development of Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Materials.

The development of novel materials is a critical driver of innovation in Organic Light-Emitting Diode (OLED) technology. Compounds containing pyridine (B92270) and other nitrogen-based aromatic rings are of significant interest due to their electronic properties. nih.govresearchgate.netktu.edu The structure of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine suggests it could be investigated as a component in OLEDs, potentially as a host material, an electron transport layer (ETL), or a hole transport layer (HTL) component, depending on its final electronic characteristics.

The pyridine moiety, being electron-deficient, is a common building block for electron-transporting materials. dtic.mil Conversely, the benzyl-amine portion of the molecule could contribute to hole-transporting properties. The presence of both electron-deficient (pyridine) and potentially electron-rich (amine) functionalities within the same molecule opens the door to designing bipolar host materials, which are sought after for their ability to facilitate balanced charge injection and transport, leading to improved efficiency and lifetime in phosphorescent OLEDs (PhOLEDs). acs.org

The ethoxy substitution on the benzyl (B1604629) ring is another key feature. Such alkoxy groups can influence the material's solubility, which is crucial for solution-processed OLED fabrication techniques like inkjet printing. researchgate.net Furthermore, the position and nature of substituents can finely tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material. rsc.org This tuning is essential for optimizing the energy level alignment between different layers in an OLED device to ensure efficient charge injection and recombination. nih.govacs.org

Detailed research findings on pyridine-based materials have shown that modifying the substituents on the aromatic rings can significantly impact device performance, including turn-on voltage, power efficiency, and external quantum efficiency (EQE). nih.gov For instance, pyrene-pyridine integrated compounds have been successfully used as hole-transporting materials in solution-processed OLEDs, demonstrating stable performance with low efficiency roll-off. nih.govacs.org While specific data for this compound is not available, a hypothetical data table below illustrates the kind of photophysical and electrochemical properties that researchers would aim to characterize to evaluate its potential in OLEDs, based on analogous compounds.

Interactive Data Table: Hypothetical Optoelectronic Properties

| Property | Potential Value | Significance in OLEDs |

| HOMO Level | -5.4 to -5.8 eV | Influences hole injection efficiency from the anode. |

| LUMO Level | -2.5 to -2.9 eV | Affects electron injection efficiency from the cathode. |

| Triplet Energy (ET) | > 2.6 eV | High triplet energy is crucial for host materials in blue PhOLEDs to confine excitons on the dopant. |

| Glass Transition Temp (Tg) | > 100 °C | High Tg indicates good morphological stability, leading to longer device lifetime. acs.org |

| Photoluminescence Quantum Yield (PLQY) | Varies | High PLQY is desirable for emissive layer materials. |

Note: The values presented in this table are hypothetical and serve as an illustration of typical target properties for organic electronic materials. They are not experimental data for this compound.

Development of Novel Nitrogen-Containing Aromatic Materials for Advanced Technologies.

Nitrogen-containing aromatic compounds are a cornerstone in the development of advanced materials beyond OLEDs. google.comeurekalert.orgnih.gov Their applications span various fields, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The unique electronic nature of the C-N bond in aromatic systems imparts properties that are distinct from their all-carbon analogues. researchgate.net

The this compound scaffold could serve as a versatile building block for more complex, high-performance materials. The secondary amine linkage provides a point for further chemical modification, allowing for the synthesis of larger, conjugated molecules or polymers. For instance, the hydrogen on the amine can be replaced by other functional groups to alter the electronic properties or to link multiple units together. ncert.nic.in

Research into pyridinylimine and pyridinylmethylamine derivatives has shown that these scaffolds can be used to create metal complexes with interesting catalytic or electronic properties. researchgate.net By analogy, "this compound" could act as a ligand for metal centers, leading to the creation of novel coordination polymers or metal-organic frameworks (MOFs) with tailored electronic, magnetic, or catalytic functionalities.

Interactive Data Table: Potential Research Directions

| Research Area | Potential Role of the Compound | Key Structural Features |

| Organic Semiconductors | Building block for hole-transporting or bipolar materials in OFETs. | Amine and pyridine moieties for charge transport; ethoxy group for processability. |

| Organic Photovoltaics | Component of donor or acceptor materials. | Tunable HOMO/LUMO levels via modification of the aromatic rings. |

| Chemo-sensors | Ligand for metal ions or small molecules, with detection via changes in fluorescence. | Pyridine nitrogen and amine group as binding sites. |

| Coordination Polymers | Organic linker to create frameworks with specific topologies and functions. | Bidentate (N,N) coordination capability. |

Note: This table outlines potential, yet currently unexplored, research avenues for this compound based on the known functions of similar nitrogen-containing aromatic compounds.

Future Directions and Emerging Research Avenues for 2 Ethoxy Benzyl Pyridin 3 Ylmethyl Amine

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine Research.

The advent of "omics" technologies has revolutionized drug discovery by providing a holistic view of the molecular changes induced by a compound. patsnap.com For this compound, the application of proteomics and metabolomics will be instrumental in identifying its mechanism of action and potential biomarkers of response.

Proteomics , the large-scale study of proteins, can unveil the direct molecular targets of this compound and its downstream effects on cellular signaling pathways. patsnap.comyoutube.com A key approach would be chemical proteomics, which could utilize an immobilized form of the compound as an affinity probe to isolate and identify its binding partners within the cellular proteome. nih.gov This technique has been successfully employed for other classes of compounds, such as pyrido[2,3-d]pyrimidine (B1209978) kinase inhibitors, to identify numerous protein kinase targets. nih.gov Such studies would not only clarify the compound's primary targets but could also reveal previously unrecognized therapeutic applications. nih.gov

Metabolomics , the comprehensive analysis of small-molecule metabolites, offers a functional readout of the physiological state of a biological system. nih.gov By analyzing the metabolic profiles of cells or organisms treated with this compound, researchers can gain insights into the metabolic pathways it perturbs. researchgate.net This is crucial for understanding both on-target and off-target effects. For instance, metabolomic profiling could reveal alterations in energy metabolism, amino acid synthesis, or lipid profiles, providing a detailed picture of the compound's cellular impact. nih.gov

Interactive Data Table: Potential Omics Strategies for this compound Research

| Omics Technology | Research Application | Potential Outcomes | Illustrative Example |

|---|---|---|---|

| Chemical Proteomics | Target Identification and Deconvolution | - Identification of primary protein targets- Elucidation of off-target interactions- Understanding of mechanism of action | Identification of over 30 protein kinases affected by a pyrido[2,3-d]pyrimidine inhibitor using an immobilized ligand. nih.gov |

| Expression Proteomics | Pathway Analysis | - Profiling of protein expression changes post-treatment- Identification of affected signaling cascades | Comparing protein expression in normal versus diseased tissue to identify disease-specific biomarkers. youtube.com |

| Metabolomics | Functional Cellular Response | - Characterization of metabolic perturbations- Identification of biomarkers for efficacy and toxicity | Differentiating bacterial strains based on their unique secondary metabolite profiles using LC/MS-based metabolomics. nih.gov |

Development of Advanced Preclinical Models for Comprehensive Evaluation of this compound.

The translation of in vitro findings to in vivo efficacy relies on the use of robust preclinical models that accurately recapitulate human disease. For a novel compound like this compound, a tiered approach to preclinical modeling will be essential for a thorough evaluation.

Initial in vitro studies would likely involve a panel of human cancer cell lines to assess anti-proliferative activity, as has been done for derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. mdpi.com However, to better predict clinical responses, more advanced models are necessary. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, are becoming increasingly important as they better represent the heterogeneity of human cancers. nih.gov These models could be invaluable for assessing the in vivo efficacy of this compound against specific cancer types that are resistant to standard therapies. nih.gov

Furthermore, if the compound is found to modulate the immune system, syngeneic mouse models, which have a competent immune system, would be crucial. These models have been used to evaluate the immunomodulatory activity of kinase inhibitors and their potential for combination with immune checkpoint inhibitors. nih.govresearchgate.net The development of such models would allow for a detailed investigation of how this compound affects the tumor microenvironment and anti-tumor immunity.

Interactive Data Table: Advanced Preclinical Models for Evaluating this compound

| Preclinical Model | Purpose | Key Insights | Relevant Context |

|---|---|---|---|

| Patient-Derived Xenografts (PDX) | In vivo efficacy in a patient-relevant context | - Assessment of anti-tumor activity in heterogeneous tumors- Identification of predictive biomarkers of response | Used to test novel agents in tyrosine kinase inhibitor-resistant renal cell carcinoma. nih.gov |

| Syngeneic Mouse Models | Evaluation of immunomodulatory effects | - Understanding the impact on the tumor microenvironment- Assessing potential for combination with immunotherapy | Employed to study the in vivo effects of the multi-receptor tyrosine kinase inhibitor XL092. nih.gov |

| 3D Cell Culture (Organoids/Spheroids) | In vitro modeling of tumor architecture | - High-throughput screening in a more physiologically relevant system- Assessment of drug penetration and cellular interactions | Increasingly used to humanize preclinical research and reduce reliance on animal models. reprocell.com |

Collaborative Research Initiatives and Translational Opportunities for this compound.

The journey of a novel compound from the laboratory to the clinic is often long and complex, requiring a multidisciplinary and collaborative effort. novartis.com For this compound, fostering collaborations between academic researchers, pharmaceutical companies, and clinical investigators will be paramount for its successful development.

Collaborative research initiatives can take many forms. Public-private partnerships can provide the necessary funding and expertise to advance preclinical development. ucl.ac.uk For example, initiatives like MELLODDY have brought together multiple pharmaceutical companies to train machine learning models for drug discovery on pooled data while maintaining data privacy. kubermatic.com Such a collaborative approach could be used to predict the properties of this compound and prioritize its development for specific indications. The use of AI platforms, such as Elix Discovery, is becoming more common in the pharmaceutical industry to accelerate compound selection and evaluation. itbrief.asia

Translational research aims to bridge the gap between preclinical discoveries and human clinical trials. novartis.comdndi.org This involves a series of steps, including establishing the safety and tolerability of the compound, developing appropriate formulations, and defining dosing requirements. dndi.org A key aspect of translational research is the development of biomarkers to monitor the biological effects of the drug in patients. novartis.com These biomarkers, which could be identified through the omics studies mentioned earlier, are critical for making informed decisions during clinical development. The ultimate goal is to move promising compounds into early-phase clinical trials to assess their therapeutic potential in well-defined patient populations. novartis.com

Interactive Data Table: Framework for Collaborative and Translational Research

| Strategy | Objective | Key Partners | Potential Impact |

|---|---|---|---|

| Public-Private Partnerships | Accelerate preclinical development | Academic labs, pharmaceutical companies, government funding agencies (e.g., NIH) nih.gov | - Access to diverse expertise and resources- Shared risk in drug development |

| AI and Machine Learning Collaborations | Enhance predictive modeling and compound optimization | Tech companies specializing in AI for drug discovery, pharmaceutical R&D departments biopharmatrend.comrecursion.com | - Faster identification of promising drug candidates- Improved prediction of efficacy and toxicity |

| Translational Research Programs | Bridge the gap from lab to clinic | Translational research offices at academic institutions, clinical research organizations (CROs) ucl.ac.uk | - Streamlined path to clinical trials- Development of biomarkers for patient selection and monitoring |

Q & A

Q. What are the standard synthetic routes for (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via a Schiff base intermediate followed by reductive amination or cyclization. For example:

- Step 1: Condensation of 2-ethoxybenzaldehyde with pyridin-3-ylmethylamine in ethanol under acidic conditions (e.g., acetic acid) to form an imine intermediate .

- Step 2: Reduction using NaBH₄ or catalytic hydrogenation to yield the target amine.

- Yield Optimization:

Q. Table 1: Synthetic Route Comparison

| Step | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Imine Formation | Ethanol, AcOH, RT, 1 hr | 85–91% | |

| Reduction | NaBH₄, MeOH, 0°C → RT | 70–80% |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR:

- FTIR: Confirm C=N stretch (1590–1650 cm⁻¹ for imine intermediates) and N–H bend (1550–1650 cm⁻¹) .

- X-ray Crystallography: Resolve stereochemistry and hydrogen-bonding networks (e.g., N–H⋯N interactions) using SHELX software for refinement .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., GPCRs or enzymes). Focus on substituent effects:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to evaluate electronic properties (HOMO/LUMO gaps, charge distribution) .

- Validation: Compare computational results with experimental bioassays (e.g., IC₅₀ values for antioxidant activity) .

Q. How should researchers resolve contradictions in NMR data for structurally similar analogs?

Methodological Answer: Contradictions may arise from solvent effects , tautomerism , or dynamic processes . Strategies include:

- Variable Temperature NMR: Identify rotamers or proton exchange (e.g., amine protons) by acquiring spectra at 25°C and 60°C .

- COSY/NOESY: Detect through-space correlations to confirm spatial arrangements (e.g., ethoxy group orientation) .

- Control Experiments: Synthesize and characterize a deuterated analog (e.g., N–D substitution) to simplify splitting patterns .

Q. Table 2: Common NMR Contradictions and Solutions

| Issue | Possible Cause | Resolution |

|---|---|---|

| Split amine protons | Rotameric exchange | Use D₂O exchange or low-temperature NMR |

| Missing aromatic peaks | Solvent polarity | Switch to CDCl₃ or deuterated acetone |

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

- Challenges:

- Low melting point (e.g., 175–176°C for analogs) leading to oil formation .

- Hygroscopicity due to the amine group.

- Mitigation:

Q. How can mechanistic studies elucidate the role of the ethoxy group in catalytic or biological systems?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Replace the ethoxy group with a deuterated analog (e.g., OC₂D₅) to probe rate-determining steps .

- SAR Studies: Synthesize analogs with varying alkoxy groups (e.g., methoxy, propoxy) and compare activity trends .

- Spectroscopic Probes: Use fluorescence quenching or EPR to track interactions with metal ions or radicals .

3. Data Contradiction Analysis

Example: Conflicting yields in imine formation (85% vs. 60% in similar reactions).

- Root Cause: Variability in aldehyde purity or moisture content in solvents.

- Resolution:

- Standardize aldehyde purification (e.g., distillation under reduced pressure).

- Use molecular sieves in reaction mixtures .

Q. Key Research Gaps and Future Directions

- Structural Dynamics: Investigate conformational flexibility via MD simulations.

- Biological Targets: Screen against kinase or protease libraries for unexplored activity.

- Green Chemistry: Develop solvent-free or microwave-assisted syntheses to improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.